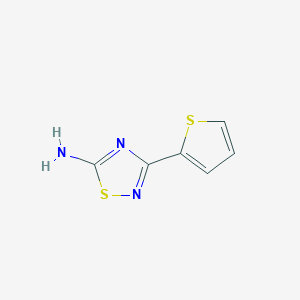

3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine

Beschreibung

Significance of Thiadiazoles and Thiophene (B33073) Scaffolds in Medicinal Chemistry and Chemical Biology

Both thiadiazole and thiophene are considered "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds and approved drugs. nih.govorientjchem.org

Thiadiazole Scaffold: The thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom, is a versatile pharmacophore. orientjchem.orgnih.gov The sulfur atom in the ring enhances liposolubility, which can improve the ability of a compound to cross cellular membranes. nih.gov Thiadiazole derivatives are known to exhibit a vast array of pharmacological activities. nih.govoaji.net These include antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties. orientjchem.orgnih.gov The 1,3,4-thiadiazole (B1197879) nucleus, in particular, is a component of various medications, including the antimicrobial sulfamethizole (B1682507) and the diuretic acetazolamide. oaji.netekb.eg

Thiophene Scaffold: Thiophene, a five-membered ring with one sulfur atom, is also a cornerstone in medicinal chemistry due to its diverse biological attributes. nih.gov It is recognized for its electron-rich nature and its role as a bioisostere, often used to replace phenyl rings in drug design to improve metabolic stability and binding affinity. nih.gov The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thiophene derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, antiviral, and analgesic activities. bohrium.comeurekaselect.comresearchgate.net Analysis of FDA-approved drugs reveals that 26 drugs containing a thiophene nucleus have been approved for various therapeutic classes. nih.gov

| Pharmacological Activity | Thiadiazole Scaffold | Thiophene Scaffold |

|---|---|---|

| Anticancer | ✓ orientjchem.orgnih.gov | ✓ bohrium.com |

| Anti-inflammatory | ✓ nih.govoaji.net | ✓ eurekaselect.comresearchgate.net |

| Antimicrobial/Antibacterial | ✓ orientjchem.orgoaji.net | ✓ eurekaselect.comresearchgate.net |

| Antiviral | ✓ orientjchem.orgnih.gov | ✓ eurekaselect.comresearchgate.net |

| Anticonvulsant | ✓ orientjchem.orgnih.gov | ✓ nih.gov |

| Analgesic | ✓ oaji.net | ✓ eurekaselect.comresearchgate.net |

| Antioxidant | ✓ orientjchem.org | ✓ nih.gov |

| Antidiabetic | ✓ nih.gov | ✓ nih.gov |

Overview of 1,2,4-Thiadiazole (B1232254) Isomers and Their Pharmacological Relevance

Thiadiazole exists in four isomeric forms, distinguished by the relative positions of the sulfur and two nitrogen atoms in the five-membered ring: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. oaji.netmdpi.com While all isomers are of interest, the 1,2,4- and 1,3,4-thiadiazoles have garnered significant attention for their pharmacological properties and chemical stability. nih.gov

The 1,2,4-thiadiazole isomer, the core of the subject compound, is a significant heterocyclic structure in medicinal chemistry. researchgate.net It is considered a distinctive class of small heterocyclic agent that can serve as a pharmacophore in the design of inhibitors that target the cysteine residues of proteins. nih.gov The N-S bond of the 1,2,4-thiadiazole moiety can react with a cysteine thiol to form a disulfide bond, leading to enzyme inactivation. nih.gov Derivatives of 1,2,4-thiadiazole have been explored for a range of therapeutic applications, highlighting their potential in addressing various health challenges. rsc.org Research has shown their efficacy as anticonvulsants, and they have also been incorporated into compounds designed for their anticancer profiles. rsc.orgisres.org

| Isomer | Key Characteristics and Pharmacological Relevance |

|---|---|

| 1,2,3-Thiadiazole | Known to exhibit a broad spectrum of biological activities including antifungal, antiviral, insecticidal, and anticancer properties. mdpi.com |

| 1,2,4-Thiadiazole | Acts as a thiol-trapping agent to inhibit cysteine-dependent enzymes. nih.gov Investigated for anticonvulsant and anticancer activities. rsc.orgisres.org |

| 1,2,5-Thiadiazole | One of the four isomeric forms of thiadiazole. oaji.net |

| 1,3,4-Thiadiazole | Most common and extensively studied isomer appearing in numerous medications. orientjchem.org Possesses a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. orientjchem.orgnih.govnih.gov |

Eigenschaften

IUPAC Name |

3-thiophen-2-yl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S2/c7-6-8-5(9-11-6)4-2-1-3-10-4/h1-3H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDMVAQWYXHFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138613-72-6 | |

| Record name | 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Thiophen 2 Yl 1,2,4 Thiadiazol 5 Amine and Its Derivatives

Classical and Contemporary Synthesis Approaches for 1,2,4-Thiadiazole (B1232254) Nucleus Formation

The formation of the 1,2,4-thiadiazole ring is a central theme in heterocyclic chemistry, with numerous methods developed for its synthesis. These approaches range from traditional oxidative techniques to more modern, efficiency-focused strategies like multicomponent and cycloaddition reactions.

Oxidative ring closure is a prominent method for synthesizing the 1,2,4-thiadiazole core, typically involving the formation of a crucial N-S bond through an intramolecular dehydrogenative process. A common strategy is the oxidative dimerization of thioamides. acs.orgnih.gov This approach can be facilitated by various oxidants or catalytic systems. For instance, enzyme-mediated strategies using vanadium-dependent haloperoxidases (VHPOs) can perform the intermolecular oxidative dimerization of thioamides with excellent chemoselectivity. acs.orgnih.gov This biocatalytic process uses a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant. acs.orgnih.gov The proposed mechanism involves two distinct enzyme-mediated sulfur halogenation events that are critical for the formation of the heterocycle. acs.orgnih.gov

Chemical oxidants are also widely employed. Reagents such as molecular iodine (I₂) and phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the intramolecular oxidative S-N bond formation of precursor molecules like imidoyl thioureas to yield 5-amino-1,2,4-thiadiazoles efficiently. organic-chemistry.org Electro-oxidative methods provide a modern, catalyst- and oxidant-free alternative, achieving the intramolecular dehydrogenative N-S bond formation under mild conditions at room temperature. organic-chemistry.org

Table 1: Comparison of Oxidative Ring Closure Methods for 1,2,4-Thiadiazole Synthesis

| Method | Key Reagents/Catalysts | Precursor | Advantages |

| Enzymatic Dimerization | Vanadium-dependent haloperoxidases, H₂O₂, KBr | Thioamides | High chemoselectivity, mild conditions, environmentally benign. acs.orgnih.gov |

| Chemical Oxidation | I₂, Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Metal-free, short reaction times, very good yields. organic-chemistry.org |

| Electro-oxidation | None (electricity) | Imidoyl thioureas | Catalyst- and oxidant-free, room temperature, excellent functional group tolerance. organic-chemistry.org |

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like thiadiazole derivatives by combining three or more reactants in a single synthetic operation. researchgate.netnih.gov This approach is advantageous due to its high atom economy, shorter reaction times, and reduced waste production compared to traditional multi-step syntheses. researchgate.net For example, a one-pot MCR involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, various benzaldehydes, and 2-mercaptoacetic acid has been developed to synthesize new thiazolidine-4-one molecular hybrids containing a thiadiazole ring. nih.gov While this example illustrates the integration of a pre-formed thiadiazole into a larger structure via MCR, other MCRs can be designed to construct the thiadiazole ring itself. The power of MCRs lies in their ability to generate structural diversity and complexity in a convergent and efficient manner. researchgate.net

[3+2]-Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful tool for constructing five-membered heterocyclic rings, including the 1,2,4-thiadiazole nucleus. academie-sciences.fr This type of reaction involves the combination of a three-atom component (TAC), such as a nitrile sulfide (B99878), with an unsaturated two-atom component, known as a dipolarophile (e.g., a nitrile). academie-sciences.fr A theoretical study on the reaction between benzonitrile (B105546) sulfide and trichloroacetonitrile (B146778) demonstrates the mechanism for forming a substituted 1,2,4-thiadiazole ring. academie-sciences.fr These reactions are classified based on the electronic nature of the TAC. Zwitterionic-type (zw-type) reactions proceed through polar transition states, driven by favorable electrophilic/nucleophilic interactions. academie-sciences.fr This method allows for the rapid and highly regioselective construction of the heterocyclic core. academie-sciences.fr

Targeted Synthesis of 5-Amino-1,2,4-Thiadiazole Derivatives

The synthesis of derivatives with a 5-amino group, such as 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine, requires specific strategies that ensure the correct regiochemistry. Key intermediates in these syntheses include amidines and thiosemicarbazides.

Amidine-based precursors are highly effective for the targeted synthesis of 5-amino-1,2,4-thiadiazoles. A common precursor is an imidoyl thiourea, which can be formed from an amidine. organic-chemistry.org The subsequent intramolecular oxidative cyclization of the imidoyl thiourea, mediated by reagents like PIFA or iodine, leads to the formation of the N-S bond, yielding the 3-substituted-5-amino-1,2,4-thiadiazole core. organic-chemistry.org

Another approach involves the base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates. This forms a thioacylamidine intermediate, which then undergoes an in situ intramolecular dehydrogenative N-S bond formation to afford the thiadiazole ring. organic-chemistry.org Solid-phase synthesis techniques have also been developed, using resin-bound carboxamidine thioureas as key intermediates. These intermediates cyclize upon treatment with reagents like p-toluenesulfonyl chloride to generate the desired 5-amino-1,2,4-thiadiazole resins, from which the final products can be cleaved. researchgate.net

Table 2: Reagents for Cyclization of Amidine-Based Intermediates

| Intermediate | Cyclization Reagent | Product |

| Imidoyl Thiourea | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | 5-Arylamino-1,2,4-thiadiazole organic-chemistry.org |

| Imidoyl Thiourea | Iodine (I₂) | 5-Amino-1,2,4-thiadiazole organic-chemistry.org |

| Resin-bound Carboxamidine Thiourea | p-Toluenesulfonyl chloride (p-TsCl) | 5-Amino-1,2,4-thiadiazole researchgate.net |

Thiosemicarbazide (B42300) and its derivatives are fundamental building blocks in heterocyclic synthesis, particularly for thiadiazoles. nih.govjocpr.com This route is most commonly employed for the synthesis of the isomeric 2-amino-1,3,4-thiadiazoles. nih.govnih.govacs.org The general procedure involves the acylation of thiosemicarbazide with a carboxylic acid (or its derivative, like an acyl chloride) to form an acylthiosemicarbazide intermediate. nih.govacs.org This intermediate then undergoes a cyclodehydration reaction, promoted by a dehydrating agent, to form the thiadiazole ring. nih.govnih.gov

A variety of dehydrating agents can be used for this cyclization step, including strong acids like concentrated sulfuric acid, polyphosphoric acid, and phosphorus oxychloride. nih.govjocpr.com The choice of reagent can influence the reaction conditions and yield. nih.gov For example, a method using polyphosphate ester (PPE) has been developed as an alternative to more toxic reagents like POCl₃. nih.govnih.gov Furthermore, reagent-based control can achieve regioselectivity between 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings from the same thiosemicarbazide intermediate. acs.orgnih.gov For instance, using p-toluenesulfonyl chloride in a polar solvent like N-methyl-2-pyrrolidone (NMP) favors the formation of 2-amino-1,3,4-thiadiazoles. acs.org

Green Chemistry and Microwave-Assisted Synthetic Routes for 1,2,4-Thiadiazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-thiadiazoles to minimize environmental impact and enhance efficiency. researchgate.net These approaches prioritize the use of non-toxic reagents and solvents, milder reaction conditions, and energy-efficient techniques like microwave irradiation. researchgate.netresearchgate.net

Green Synthetic Approaches:

Several eco-friendly methods for synthesizing 1,2,4-thiadiazole derivatives have been reported:

Iodine-Catalyzed Oxidative Dimerization: An environmentally friendly process utilizes iodine as a catalyst and molecular oxygen as the terminal oxidant for the oxidative dimerization of thioamides in water. This method has been successfully applied to aryl thioamides, alkyl thioamides, and substituted thioureas, yielding 3,5-disubstituted-1,2,4-thiadiazoles in good to excellent yields. researchgate.netrsc.org

Metal-Free Synthesis in Aqueous Media: A notable green approach involves the iodine-mediated oxidative C-N and N-S bond formations from isothiocyanates in water. This metal-free technique is scalable and demonstrates excellent tolerance to a wide range of substrates, producing 3-substituted 5-amino-1,2,4-thiadiazoles. rsc.orgorganic-chemistry.org

Solvent-Free Grinding Approach: A solvent-free method involves grinding a substituted thiomide with N-bromosuccinimide (NBS) in the presence of basic alumina. This technique offers high efficiency, excellent yields (90–99%), and short reaction times (5–15 minutes) under neat conditions. mdpi.com

Hydrogen Peroxide-Mediated Synthesis: Substituted thioureas can be transformed into 1,2,4-thiadiazoles using hydrogen peroxide in ethanol (B145695) at ambient temperature. This method is advantageous for its operational simplicity, use of a green solvent, and production of clean by-products, making it suitable for large-scale preparation. mdpi.com

Hypervalent Iodine(III)-Catalyzed Cyclization: A metal-free protocol using hypervalent iodine(III) as a catalyst facilitates the intramolecular S-N bond formation to produce 5-amino-1,2,4-thiadiazole derivatives. This method is characterized by short reaction times and good to excellent yields at room temperature. mdpi.com

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-thiadiazoles. nanobioletters.combenthamscience.com This technique often leads to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nanobioletters.comresearchgate.net

For instance, the synthesis of various 1,2,4-triazolo[3,4-b] rsc.orgmdpi.comnih.govthiadiazoles and other diazoles bearing indole (B1671886) moieties has been successfully achieved under microwave irradiation. nih.gov In one study, the reaction time for the synthesis of certain triazole derivatives was reduced from 27 hours with conventional heating to just 30 minutes using microwave irradiation, with an impressive yield of 96%. nih.gov Another report highlights the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives in just 33–90 seconds with an 82% yield under microwave-assisted conditions. nih.gov

The application of microwave irradiation in the synthesis of 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole (B1210528) moiety has also been explored, with optimal reaction conditions identified as 90°C for 15 minutes. nih.govmdpi.com These examples underscore the efficiency and advantages of microwave-assisted methods in the synthesis of thiadiazole-containing heterocyclic systems. nanobioletters.comresearchgate.net

Table 1: Comparison of Green Synthetic Methods for 1,2,4-Thiadiazoles

| Method | Catalyst/Reagent | Solvent | Key Advantages | Yield |

|---|---|---|---|---|

| Iodine-Catalyzed Oxidative Dimerization | Iodine, O₂ | Water | Environmentally friendly, uses a green oxidant. researchgate.netrsc.org | Good to Excellent |

| Metal-Free Synthesis | Iodine | Water | Metal-free, scalable, excellent substrate tolerance. rsc.orgorganic-chemistry.org | Not specified |

| Solvent-Free Grinding | NBS, Basic Alumina | None | High efficiency, short reaction time, neat conditions. mdpi.com | 90–99% |

| Hydrogen Peroxide-Mediated Synthesis | H₂O₂ | Ethanol | Operationally simple, green solvent, clean by-products. mdpi.com | Good to Excellent |

| Hypervalent Iodine(III)-Catalyzed Cyclization | Hypervalent Iodine(III) | Not specified | Metal-free, short reaction time, ambient temperature. mdpi.com | Good to Excellent |

Derivatization Strategies for the 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine Core

The core structure of 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities. The primary points for derivatization are the amino group at the 5-position and the thiophene (B33073) ring.

Modifications at the 5-Amino Group:

The amino group is a versatile handle for introducing various substituents. For example, a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized where the amino group was modified through reactions with different reagents. nih.govdovepress.comnih.govresearchgate.net These modifications can include acylation, alkylation, and the formation of Schiff bases. The synthesis of imidazolidine (B613845) and tetrazole derivatives has been achieved through the cyclization of Schiff bases derived from a 1,3,4-thiadiazole core. jocpr.com

Modifications involving the Thiophene Ring:

While direct modification of the thiophene ring in the pre-formed thiadiazole is less common, the synthesis can start with substituted thiophene precursors. For instance, N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride has been used as a key intermediate to synthesize a series of 1,3,4-thiadiazoles with a substituted thiophene moiety. dovepress.comnih.govresearchgate.net

One-Pot Synthesis Strategies:

The synthesis of 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B3024326) has also been reported, indicating that modifications to the linker between the thiophene and thiadiazole rings are also a viable derivatization strategy. nih.gov

Table 2: Derivatization Strategies and Resulting Compounds

| Derivatization Site | Reaction Type | Example Resulting Compound Class |

|---|---|---|

| 5-Amino Group | Schiff Base Formation and Cyclization | Imidazolidine and Tetrazole derivatives. jocpr.com |

| Thiophene Ring (via precursor) | Heterocyclization of Substituted Precursor | Substituted 5-(thiophen-2-yl)-1,3,4-thiadiazoles. dovepress.comnih.govresearchgate.net |

| Core Synthesis | One-Pot Reaction | 3-Aryl-5-amino-1,2,4-thiadiazoles. rsc.org |

| Core Synthesis | One-Pot Reaction | 2-Amino-1,3,4-thiadiazole derivatives. mdpi.com |

| Linker Modification | Synthesis from Precursor | 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. nih.gov |

Biological Activity Spectrum of 3 Thiophen 2 Yl 1,2,4 Thiadiazol 5 Amine and Analogues

Antimicrobial Activity Investigations

Derivatives of thiophene-substituted thiadiazoles have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Efficacy

Analogues of 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine, particularly those belonging to the 1,3,4-thiadiazole (B1197879) isomer class, have demonstrated notable antibacterial properties. For instance, a series of N-substituted-5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and tested against a panel of bacteria. The results, summarized in the table below, indicate varying degrees of efficacy influenced by the nature of the substituent on the amino group.

| Compound | Substituent | Test Organism | Inhibition Zone (mm) | Standard (Streptomycin, 18 mm) |

|---|---|---|---|---|

| N-(4'-fluorophenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine | 4'-fluorophenyl | Data not specified in source | 13 | 18 |

| N-benzyl-5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine | benzyl | 12 | ||

| N-(4'-methoxyphenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine | 4'-methoxyphenyl | 11 |

These findings suggest that the thiophene-thiadiazole scaffold is a promising framework for developing new antibacterial agents. nih.gov The presence of different functional groups can modulate the activity, a key aspect for further drug design and optimization. nih.gov Other related studies on thiophene-linked 1,2,4-triazoles, which share structural similarities, have also shown marked activity against Gram-positive bacteria and Escherichia coli. mdpi.com

Antifungal Efficacy

The antifungal potential of thiophene-substituted thiadiazoles and related heterocyclic systems has also been a focus of research. Studies on pyrazoline-based thiazole (B1198619) derivatives incorporating a thiophen-2-yl group have shown potent activity against various fungal strains. nih.gov While specific data on 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine is limited, the broader class of thiadiazole derivatives has been recognized for its antifungal properties. wjpmr.com For example, certain 1,3,4-thiadiazole derivatives have exhibited excellent antifungal activity, comparable to the standard drug fluconazole. wjpmr.com These findings underscore the potential of the thiophene-thiadiazole core in the development of novel antifungal therapeutics.

Anticancer Activity Studies

The evaluation of 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine analogues for their anticancer properties has yielded promising results against various human cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to interfere with cellular processes essential for cancer cell proliferation and survival.

Evaluation against Various Human Cancer Cell Lines

A notable study investigated the in vitro cytotoxicity of a series of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. nih.govresearchgate.net The results, presented in the table below, highlight the potential of these compounds as anticancer agents.

| Compound | Cancer Cell Line | IC50 (μM) | Standard (Cisplatin) IC50 (μM) |

|---|---|---|---|

| 2-((4-Methoxybenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | HepG-2 | 8.03 ± 0.5 | 1.40 ± 1.1 |

| A-549 | 4.37 ± 0.7 | 0.95 ± 0.90 |

The data indicates that certain derivatives exhibit significant cytotoxic activity, with IC50 values in the low micromolar range. nih.govresearchgate.net The inhibitory activity was found to be generally more potent against the A-549 cell line compared to the HepG-2 cell line. nih.gov Further research into other analogues and different cancer cell lines continues to be an active area of investigation. For instance, pyrazoline-based thiazole derivatives with a thiophen-2-yl moiety have demonstrated strong antitumor activities against HCT-116 and CACO-2 cell lines. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing the thiadiazole nucleus is a recognized area of their biological profile. While specific studies on 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine are not extensively documented, research on related thiadiazole derivatives provides insight into their potential in this area. For example, a study on a 2,5-disubstituted 1,3,4-thiadiazole derivative, 5-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, demonstrated significant anti-inflammatory activity. researchgate.net The compound was shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade. researchgate.net

The anti-inflammatory effects were evaluated using both in vitro and in vivo models. In an in vitro assay, the derivative showed a 41.87% inhibition of LOX at a concentration of 100 μg/ml. researchgate.net Furthermore, in vivo studies using carrageenan-induced paw edema in rats, a standard model for acute inflammation, showed a significant reduction in paw volume, indicating potent anti-inflammatory effects. researchgate.net Thiophene (B33073) derivatives, in general, are known for their anti-inflammatory properties, further supporting the potential of the title compound and its analogues in this therapeutic area. tandfonline.com

Enzyme Inhibition Studies of Related 1,2,4-Thiadiazole (B1232254) Derivatives

The 1,2,4-thiadiazole scaffold is recognized as a pharmacophore that can interact with various enzymes, leading to their inhibition. This property is central to the therapeutic potential of its derivatives. While enzyme inhibition studies specifically targeting 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine are not widely available, research on related thiadiazole structures provides valuable insights into their potential mechanisms of action.

Fused thiazole and thiadiazole compounds have been investigated for their inhibitory activity against a range of enzymes, including nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and monoamine oxidases (MAOs). nih.govumsha.ac.ir For example, certain fused benzothiazolo-quinazolinone derivatives have shown potent and selective inhibition of MAO-A, with IC50 values in the low micromolar range. nih.gov

Additionally, derivatives of the isomeric 1,3,4-thiadiazole have been extensively studied as enzyme inhibitors. Notably, some have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. orgchemres.org The inhibitory concentrations (IC50 values) for some of these compounds were found to be in the nanomolar to micromolar range. orgchemres.org These findings suggest that the thiadiazole ring system, in combination with various substituents, can be effectively tailored to target specific enzyme active sites.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterase inhibitors are crucial in the management of Alzheimer's disease. researchgate.net Analogues of 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine, specifically those incorporating a coumarin (B35378) scaffold, have demonstrated significant inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov

A series of 3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov The in vitro studies, using Ellman's method, revealed that several of these compounds are potent inhibitors of both AChE and BChE, with inhibition constants (Ki) in the micromolar range. One of the most active compounds in this series demonstrated a Ki value of 0.028 ± 0.002 μM, showing high potency and selectivity for AChE over BChE. researchgate.netnih.gov

Another study focused on drug-1,3,4-thiadiazole conjugates, which also showed selective inhibition of AChE in the nanomolar range. nih.gov For instance, (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H- nih.govnih.govoxazino[2,3,4-ij]quinolin-7(3H)-one was identified as a particularly potent inhibitor with an IC50 value of 18.1 ± 0.9 nM. nih.gov Furthermore, a series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives also exhibited remarkable inhibitory effects against AChE, with the meta-fluorinated derivative being the most active (IC50 = 1.82±0.6 nM). tbzmed.ac.ir

| Compound | Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one derivative | AChE | 0.028 ± 0.002 μM (Ki) | nih.gov, researchgate.net |

| (R)-6-(5-amino-1,3,4-thiadiazol-2-yl)-...-quinolin-7(3H)-one (3b) | AChE | 18.1 ± 0.9 nM (IC50) | nih.gov |

| N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivative (7e) | AChE | 1.82 ± 0.6 nM (IC50) | tbzmed.ac.ir |

α-Glucosidase Inhibition

Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. researchgate.net Several studies have investigated 1,3,4-thiadiazole derivatives as potential α-glucosidase inhibitors.

A study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones, which include a thiophene moiety, demonstrated significant inhibitory activity against α-glucosidase. researchgate.netnih.govmagritek.com One compound, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, exhibited a particularly low IC50 value of 3.66 mM, which was approximately 3.7 times lower than that of the standard drug, acarbose (B1664774) (IC50 = 13.88 mM). researchgate.netnih.govmagritek.com This indicates a high level of inhibitory activity. Other derivatives with a butanoic acid linker also showed high activity, with IC50 values of 6.70 mM and 8.42 mM. researchgate.netmagritek.com

Another investigation synthesized new 1,2,4-triazole-thiol and 1,3,4-thiadiazole derivatives and tested their α-glucosidase inhibitory effects. All synthesized compounds were found to be highly effective inhibitors, with IC50 values ranging from 0.49 to 1.43 μM, significantly more potent than the commercial inhibitor acarbose (IC50 = 108.8 ± 12 μM). nih.gov

| Compound | α-Glucosidase Inhibitory Activity (IC50) | Reference |

|---|---|---|

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-...)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b) | 3.66 mM | researchgate.net, nih.gov, magritek.com |

| 1,3,4-Thiadiazole with butanoic acid linker (7b) | 6.70 mM | researchgate.net, magritek.com |

| 1,3,4-Thiadiazole with butanoic acid linker (7c) | 8.42 mM | researchgate.net, magritek.com |

| N-(4-Methylthiobutyl)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine (2b) | 0.49 μM | nih.gov |

| Acarbose (Reference) | 13.88 mM / 108.8 ± 12 μM | researchgate.net, nih.gov, nih.gov, magritek.com |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Sulfonamide derivatives of 1,3,4-thiadiazole are well-established as potent carbonic anhydrase inhibitors. nih.govnih.gov

A series of 2-substituted-1,3,4-thiadiazole-5-sulfamides were synthesized and evaluated as inhibitors for several human (h) CA isoforms. nih.gov These compounds displayed weak inhibition against cytosolic isoforms hCA I and hCA II and membrane-associated hCA IV. However, they acted as powerful, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. The inhibition constants (Ki) for hCA VA were in the range of 4.2–32 nM, and for hCA VB, they were between 1.3–74 nM. nih.gov Another study on positively charged thiadiazole sulfonamides also reported significant inhibitory activity against various isoforms, with Ki values in the low nanomolar range for CA I, CA II, and CA IX. nih.gov

| Compound Series | Target Isoform | Inhibitory Activity (Ki range) | Reference |

|---|---|---|---|

| 2-substituted-1,3,4-thiadiazole-5-sulfamides | hCA VA | 4.2–32 nM | nih.gov |

| hCA VB | 1.3–74 nM | nih.gov | |

| Positively charged thiadiazole sulfonamides | CA I | 3–12 nM | nih.gov |

| CA II | 0.20–5.96 nM | nih.gov | |

| CA IX | 3–45 nM | nih.gov |

Other Pharmacological Activities of Structural Analogues

Beyond enzyme inhibition, structural analogues based on the thiadiazole scaffold have been investigated for other significant pharmacological effects, including anticonvulsant and antileishmanial activities.

Anticonvulsant Activity

The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing, and various thiadiazole derivatives have shown promise in this area. nih.gov

Several series of 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives have been synthesized and screened for anticonvulsant activity using models such as the maximal electroshock-induced seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net For example, a series of 6-substituted- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govfrontiersin.orgthiadiazoles exhibited potent activity in the MES test. nih.gov The most promising candidate, 6-(4-chlorophenyl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govfrontiersin.orgthiadiazole, had a median effective dose (ED50) of 23.7 mg/kg. nih.govnih.gov Another study on substituted 1,3,4-thiadiazoles found that 2-(aminomethyl)-5-(2-biphenylyl)-l,3,4-thiadiazole possessed potent anticonvulsant properties in both rats and mice. acs.org The activity of these compounds is often attributed to their ability to interact with central nervous system targets. nih.gov

| Compound Series | Most Active Compound | Activity (ED50) | Test Model | Reference |

|---|---|---|---|---|

| 6-substituted- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govfrontiersin.orgthiadiazoles | 6-(4-chlorophenyl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govfrontiersin.orgthiadiazole (4h) | 23.7 mg/kg | MES | nih.gov, nih.gov |

| Substituted 1,3,4-thiadiazoles | 2-(aminomethyl)-5-(2-biphenylyl)-l,3,4-thiadiazole (7) | Potent activity | MES (rats and mice) | acs.org |

| 1,3,4 thiadiazole derivatives | N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | 100% protection at 30 mg/kg | MES | frontiersin.org |

Antileishmanial Activity

Leishmaniasis is a parasitic disease requiring the development of new and effective treatments. nih.govmui.ac.ir Thiadiazole derivatives, particularly those containing nitrothiophene or nitrofuran moieties, have been evaluated for their antileishmanial activity. nih.gov

A series of novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and tested against the promastigote stage of Leishmania major. nih.gov The methyl-imidazole containing derivative (6e) was identified as the most potent compound, with an IC50 of 11.2 µg/mL after 24 hours and 7.1 µg/mL after 48 hours, showing better performance than the reference drug glucantime. nih.gov Another study on 1,3,4-thiadiazole derivatives investigated their activity against L. major promastigotes and amastigotes. mui.ac.ir A 2-substituted-thio-1,3,4-thiadiazole derivative (Compound II) was found to be the most active, with IC50 values of 44.4 µM against promastigotes and 64.7 µM against amastigotes after 24 hours. mui.ac.ir The antileishmanial effect of these compounds is thought to be related to their ability to permeate the parasite's cell membrane and damage internal components. nih.gov

| Compound Series | Most Active Compound | Target Organism | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles | Methyl-imidazole derivative (6e) | L. major promastigotes | 11.2 µg/mL (24h) | nih.gov |

| 7.1 µg/mL (48h) | ||||

| 2-substituted-thio-1,3,4-thiadiazoles | Compound II | L. major promastigotes | 44.4 µM (24h) | mui.ac.ir |

| L. major amastigotes | 64.7 µM (24h) |

Antiviral Activity

The exploration of thiadiazole derivatives as potential antiviral agents has yielded promising results against a variety of viral pathogens. While specific studies focusing exclusively on 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine are limited in the reviewed literature, extensive research on analogous structures containing the thiophene and thiadiazole core reveals a broad spectrum of antiviral activity. These studies underscore the potential of this chemical scaffold in the development of novel antiviral therapeutics.

Research has particularly highlighted the efficacy of thiophene-containing thiadiazole derivatives against plant and human viruses. For instance, certain analogues have demonstrated significant activity against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. mdpi.comencyclopedia.pub In the realm of human health, derivatives of this scaffold have been investigated for their potential to inhibit viruses such as Human Immunodeficiency Virus (HIV), Herpes Simplex Virus-1 (HSV-1), and Hepatitis C Virus (HCV). mdpi.comencyclopedia.pubnih.gov

The antiviral potential of these compounds is often attributed to the presence of the thiophene moiety. mdpi.comencyclopedia.pub Structure-activity relationship (SAR) studies on various series of thiadiazole derivatives have consistently shown that the nature and position of substituents on the core structure significantly influence the antiviral potency and spectrum. nih.gov

Activity Against Tobacco Mosaic Virus (TMV)

Several studies have reported the significant anti-TMV activity of thiadiazole derivatives, with the inclusion of a thiophene ring often enhancing this effect.

A notable analogue, a thiophene-containing carbohydrazide (B1668358) 1,2,3-thiadiazole (B1210528), demonstrated potent direct anti-TMV activity with an induction potency of 61.03% at a concentration of 50 µg/mL. mdpi.comencyclopedia.pub This activity was found to be higher than that of the reference drugs ninamycin and tiadinil. mdpi.comencyclopedia.pub Another study highlighted a substituted 1,2,3-thiadiazole-4-carboxamide (B1266815) which exhibited a curative activity of 60% at 500 µg/mL, comparable to the standard drug tiadinil. mdpi.comencyclopedia.pub

Table 1: Anti-TMV Activity of 1,2,3-Thiadiazole Analogues

| Compound | Concentration (µg/mL) | Activity Type | Reported Efficacy | Reference |

|---|---|---|---|---|

| Thiophene containing carbohydrazide 1,2,3-thiadiazole | 50 | Induction Potency | 61.03% | mdpi.comencyclopedia.pub |

| Substituted 1,2,3-thiadiazole-4-carboxamide | 500 | Curative Activity | 60% | mdpi.comencyclopedia.pub |

| Substituted 1,2,3-thiadiazole-4-carboxamide | 100 | Curative Activity | 47% | mdpi.comencyclopedia.pub |

| Ningnanmycin (Reference) | - | Curative Rate | 56.1% | mdpi.com |

| Tiadinil (Reference) | 500 | Curative Activity | 58% | mdpi.comencyclopedia.pub |

| Tiadinil (Reference) | 100 | Curative Activity | 46% | mdpi.comencyclopedia.pub |

Activity Against Human Immunodeficiency Virus (HIV)

Derivatives of 1,2,3-thiadiazole have been identified as potent anti-HIV-1 agents. One particular derivative, 5-(2,4-dibromophenyl)-1,2,3-thiadiazole, proved to be a highly active agent against HIV-1 in MT-4 cells, with an EC50 value of 0.0364 ± 0.0038 µM. mdpi.comencyclopedia.pub This was significantly more potent than the reference compounds nevirapine (B1678648) (NVP), delavirdine (B1662856) (DLV), and zidovudine (B1683550) (AZT). mdpi.comencyclopedia.pub The presence of a 2,4-dibromophenyl group was found to significantly enhance the antiviral potential. mdpi.comencyclopedia.pub

Furthermore, studies on 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl on the N-aryl group, enhanced anti-HIV-1 activity. nih.gov

Table 2: Anti-HIV-1 Activity of a 1,2,3-Thiadiazole Analogue

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | 0.0364 ± 0.0038 | > 240.08 | > 6460 | mdpi.comencyclopedia.pub |

| Nevirapine (NVP) (Reference) | 0.208 | - | - | mdpi.comencyclopedia.pub |

| Delavirdine (DLV) (Reference) | 0.320 | - | - | mdpi.comencyclopedia.pub |

| Efavirenz (EFV) (Reference) | 0.00440 | - | - | mdpi.comencyclopedia.pub |

| Zidovudine (AZT) (Reference) | 0.0151 | - | - | mdpi.comencyclopedia.pub |

Activity Against Other Viruses

The antiviral activity of thiophene-containing heterocyclic compounds extends to other significant human pathogens. Novel thiophene thioglycosides substituted with a benzothiazole (B30560) moiety have been synthesized and evaluated for their antiviral activity. nih.gov Certain compounds from this series exhibited a reduction of over 50% against Coxsackie B4 virus (CBV4), Herpes Simplex Virus-1 (HSV-1), and Hepatitis C Virus (HCV). nih.gov One compound, in particular, showed a potent reduction of 86.7% for HSV-1 and 66.7% for both CBV4 and HCVcc. nih.gov

Table 3: Antiviral Activity of Thiophene Thioglycoside Analogues with a Benzothiazole Moiety

| Compound | Virus | Viral Reduction (%) | Reference |

|---|---|---|---|

| 6c | HSV-1 | 83.3 | nih.gov |

| 6c | CBV4 | 63.3 | nih.gov |

| 6c | HCVcc | 63.3 | nih.gov |

| 6d | HSV-1 | 80 | nih.gov |

| 6d | CBV4 | 50 | nih.gov |

| 8c | HSV-1 | 86.7 | nih.gov |

| 8c | CBV4 | 66.7 | nih.gov |

| 8c | HCVcc | 66.7 | nih.gov |

Mechanistic Insights into the Biological Actions of 3 Thiophen 2 Yl 1,2,4 Thiadiazol 5 Amine and Its Derivatives

Elucidation of Anticancer Mechanisms: A Research Gap

Detailed investigations into the anticancer mechanisms of 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine are conspicuously absent from the current body of scientific literature. The following subsections, which were intended to detail its specific biological actions, instead highlight the significant gaps in our knowledge.

Cell Proliferation Inhibition Pathways

There is currently no available data from in vitro or in vivo studies to indicate whether 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine can inhibit the proliferation of cancer cells. The signaling pathways that are often implicated in the antiproliferative effects of other thiadiazole derivatives, such as the PI3K/Akt and MAPK/ERK pathways, have not been studied in the context of this specific compound. bepls.com

Apoptosis Induction Mechanisms

Programmed cell death, or apoptosis, is a key mechanism through which many anticancer agents exert their effects. bepls.com However, there is no evidence to suggest that 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine can induce apoptosis in cancer cells. Studies that would typically involve assays for caspase activation or changes in the expression of apoptotic regulatory proteins like Bax and Bcl-2 have not been reported for this compound. semanticscholar.org

Interference with Nucleic Acid Synthesis (DNA/RNA)

The structural similarity of the thiadiazole ring to purine bases has led to the hypothesis that some derivatives may interfere with nucleic acid synthesis. mdpi.com However, no experimental data exists to confirm or refute this hypothesis for 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine.

Molecular Target Identification and Inhibition

The identification of specific molecular targets is crucial for understanding the mechanism of action of any potential therapeutic agent. For 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine, no such targets have been identified.

While some 2-aminothiazole derivatives have been shown to exhibit inhibitory activity against histone deacetylases (HDACs), there is no research to suggest that 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine shares this property. nih.gov

Similarly, there is no information available to link 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine to the inhibition of glutaminase, an enzyme that has emerged as a target in cancer therapy.

Tubulin Polymerization Disruption

The cytoskeleton, a dynamic network of protein filaments, is crucial for maintaining cell shape, division, and motility. Microtubules, polymers of α- and β-tubulin, are a key component of the cytoskeleton and a well-established target for anticancer drugs. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis.

While direct evidence for 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine is limited, derivatives of the related 1,3,4-thiadiazole (B1197879) scaffold have been identified as microtubule-destabilizing agents. These compounds are thought to bind to tubulin subunits, thereby interfering with their assembly into microtubules. This disruption of microtubule formation can lead to the formation of abnormal tubulin aggregates and ultimately trigger cell death. The precise mechanism can vary depending on the specific chemical structure of the derivative.

Akt Signaling Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

Thiophene (B33073) and thiadiazole-containing compounds have demonstrated the ability to modulate the Akt signaling pathway. For instance, certain triazolo-thiadiazole derivatives have been shown to inhibit the phosphorylation of Akt, a key step in its activation. iscience.in Molecular modeling studies suggest that these compounds can bind to the ATP-binding site of Akt1 and Akt2, thereby preventing the transfer of phosphate and subsequent activation of the kinase. iscience.in This inhibition of Akt signaling can lead to decreased cell survival and proliferation.

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Overexpression and hyperactivation of FAK are frequently observed in various cancers and are associated with increased malignancy and metastasis. mdpi.com

Derivatives of 1,2,4-triazole (B32235) have been identified as potent inhibitors of FAK. mdpi.com These compounds have been shown to block the autophosphorylation of FAK, a critical step in its activation and the subsequent initiation of downstream signaling cascades. By inhibiting FAK, these derivatives can disrupt the FAK/PI3K/AKT signaling pathway, leading to cell cycle arrest and apoptosis.

Other Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development.

The thiadiazole nucleus is recognized as a privileged scaffold in the design of protein kinase inhibitors. iscience.in Derivatives of thiadiazole have been shown to inhibit a variety of protein kinases, often by competing with ATP for binding to the kinase's active site. For example, certain 1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against Janus kinases (JAK), which are involved in cytokine signaling pathways that regulate immune responses and cell growth.

Adenosine (B11128) A3 Receptor Antagonism

Adenosine receptors, a class of G protein-coupled receptors, are involved in a multitude of physiological processes. The A3 adenosine receptor subtype, in particular, has been implicated in inflammation, cancer, and various neurological disorders.

Derivatives of 3-phenyl-1,2,4-thiadiazol-5-yl have been identified as potent and selective antagonists of the human adenosine A3 receptor. researchgate.net Structure-activity relationship studies have shown that modifications to the phenyl ring and substitutions on the amino group can significantly influence binding affinity and selectivity. researchgate.net These antagonists are believed to compete with the endogenous ligand adenosine for binding to the receptor, thereby blocking its activation and downstream signaling.

Investigation of Antimicrobial Mechanisms

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents with new mechanisms of action. Targeting bacterial virulence factors, such as biofilm formation, is a promising strategy that may exert less selective pressure for the development of resistance.

Biofilm Formation Inhibition

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective environment renders the bacteria within significantly more resistant to antibiotics and host immune responses.

Thiadiazole derivatives have shown promise as inhibitors of biofilm formation. For instance, novel researchgate.netaccelachem.comuni.luthiadiazole[3,2-a]pyrimidin-5-ones have been demonstrated to be effective dispersal agents against preformed biofilms of both Gram-positive and Gram-negative pathogens. nih.gov The proposed mechanisms for anti-biofilm activity of various compounds include the inhibition of bacterial surface attachment, interference with quorum sensing (cell-to-cell communication), and the induction of biofilm dispersal. nih.govfrontiersin.org

Enzymatic Target Interactions

Derivatives of thiophene and thiadiazole have been identified as potent inhibitors of several key enzymes through specific interactions with their active sites. The mechanisms of these interactions are primarily centered on binding to catalytic residues, interfering with substrate access, or chelating essential metal ions.

Kinase Inhibition

The thiadiazole nucleus is a recognized scaffold for the development of protein kinase inhibitors, which can disrupt abnormal cell signaling pathways implicated in cancer. bepls.com Various derivatives have shown inhibitory activity against a range of kinases by targeting the ATP-binding pocket. mdpi.com

c-Met Kinase: A series of fused mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole derivatives have been developed as potent and highly selective inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. The most promising of these compounds, 7d , demonstrated an IC50 value of 2.02 nM against c-Met kinase activity and exhibited over 2500-fold selectivity against 16 other tyrosine kinases. nih.gov

Akt Kinase: Fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles have been shown to inhibit the phosphorylation of Akt1 and Akt2, crucial nodes in cell survival pathways. Molecular modeling studies indicate that these compounds bind effectively to the ATP binding site of both Akt1 and Akt2, thereby blocking their activity. nih.gov

Other Kinases: Derivatives of 2-amino-1,3,4-thiadiazole have been associated with the inhibition of multiple kinases critical to cancer cell proliferation. These include Focal Adhesion Kinase (FAK), cyclin-dependent kinase 9 (CDK9), and Abl kinase. mdpi.comnih.gov For instance, certain 2-amino-5-pyrimidine-thiazole derivatives, which are chemically similar to some thiadiazoles, inhibit CDK9. mdpi.com Docking studies suggest these compounds can interfere with the ATP-binding domain of the kinase. mdpi.com Additionally, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to suppress the MEK/ERK signaling pathway in colorectal cancer cells. farmaceut.org

| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Compound 7d ( mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole derivative) | c-Met | 2.02 nM | nih.gov |

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Thiophene and thiadiazole derivatives have emerged as effective urease inhibitors. The mechanism often involves the chelation of the nickel ions in the enzyme's active site, which is essential for its catalytic function.

A study of benzimidazolone derivatives incorporating thiophene and thiadiazole moieties reported potent urease inhibitory activity, with some compounds showing IC50 values in the sub-micromolar range, significantly more potent than the standard inhibitor thiourea. nih.gov Molecular docking studies revealed that these compounds interact with key residues (His221, Glu222, Asp223, His322, Arg338) and the Ni2+ ions in the urease active site through hydrogen bonding, metal coordination, and π-π stacking interactions. nih.gov Similarly, a series of morpholine-thiophene hybrid thiosemicarbazones were identified as outstanding urease inhibitors, with IC50 values in the low micromolar range. mdpi.com

| Compound Class | Inhibitory Concentration (IC50) Range | Standard Drug (IC50) | Reference |

|---|---|---|---|

| Benzimidazolone-thiophene/thiadiazole conjugates | 0.11 µM - 0.64 µM | Thiourea (0.51 µM) | nih.gov |

| Morpholine-thiophene hybrid thiosemicarbazones | 3.80 µM - 5.77 µM | Thiourea (22.31 µM) | mdpi.com |

MurB and CYP51 Interactions

Scientific literature reviewed did not yield specific mechanistic data on the interactions of 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine or its close derivatives with the enzymes MurB or CYP51. While azole compounds are known inhibitors of CYP51, specific studies detailing the binding mode of thiophene-thiadiazole structures are not available. nih.gov

DNA Binding Interactions

The anticancer properties of some thiadiazole derivatives are linked to their ability to interact with DNA, thereby disrupting replication and transcription processes. nih.govresearchgate.net The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core component of nucleic bases, which may facilitate its interference with DNA-related functions. mdpi.comresearchgate.net

The primary proposed mechanism is DNA intercalation, where the planar aromatic structure of the thiophene-thiadiazole scaffold inserts itself between the base pairs of the DNA double helix. bepls.comresearchgate.net This interaction is stabilized by the strong π-π stacking between the compound's aromatic chromophore and the DNA base pairs. researchgate.net This intercalation can lead to structural distortions in the DNA, inhibiting the function of enzymes like topoisomerases and helicases that are essential for DNA replication and cell division. bepls.com

Furthermore, the mesoionic character of the thiadiazole ring allows these neutral compounds to readily cross cellular membranes to reach their nuclear targets. mdpi.comnih.gov Some thiophene derivatives have also been reported to act as transcription factor inhibitors by recognizing and binding to the minor groove of DNA, preventing the binding of transcription factors necessary for gene expression. bepls.com

Molecular Basis of Anti-inflammatory Effects (e.g., COX-2 Active Site Interactions)

Thiophene-based compounds have been investigated as anti-inflammatory agents, with their mechanism often involving the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly the inducible COX-2 isoform, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Derivatives containing the thiophene-thiadiazole scaffold have been designed as selective COX-2 inhibitors. Molecular docking studies of these compounds have shown that they bind to the active site of the COX-2 enzyme in a manner similar to the selective COX-2 inhibitor drug, celecoxib. This binding prevents the natural substrate, arachidonic acid, from accessing the active site, thereby blocking the production of inflammatory prostaglandins. A series of thiadiazole-linked pyrazole benzenesulfonamides were evaluated for their anti-inflammatory activity, with compounds 6b and 6m showing significant COX-2 inhibition and high selectivity indices.

| Compound | Target Enzyme | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|

| Compound 6b | COX-2 | 67.81 | |

| Compound 6m | COX-2 | 66.38 |

Mechanisms of Neurodegenerative Enzyme Inhibition (e.g., Cholinesterase Active Site Binding)

The cholinergic hypothesis of Alzheimer's disease suggests that a deficit in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. One therapeutic strategy is to inhibit the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several series of thiadiazole derivatives have been synthesized and evaluated as potent cholinesterase inhibitors. nih.govnih.gov

The mechanism of inhibition involves the binding of the thiadiazole derivative to the active site of the cholinesterase enzyme. Docking studies of 3-thiadiazolyl-coumarin derivatives have shown that these compounds can interact with the catalytic active site of AChE. One compound, 4b , was identified as a particularly potent and selective inhibitor of AChE with a Ki value in the nanomolar range. nih.gov In another study, new 1,3,4-thiadiazole derivatives were designed as AChE inhibitors, with compounds 3g and 3h showing IC50 values of 0.1986 µM and 0.2150 µM, respectively. nih.gov

| Compound | Target Enzyme | Inhibitory Value (Ki or IC50) | Reference |

|---|---|---|---|

| Compound 4b (3-thiadiazolyl-coumarin derivative) | AChE | Ki = 0.028 µM | nih.gov |

| Compound 3g (1,3,4-thiadiazole-dithiocarbamate derivative) | AChE | IC50 = 0.1986 µM | nih.gov |

| Compound 3h (1,3,4-thiadiazole-dithiocarbamate derivative) | AChE | IC50 = 0.2150 µM | nih.gov |

α-Glucosidase Inhibition Mechanisms

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can slow glucose absorption and manage postprandial hyperglycemia in type 2 diabetes. Several studies have highlighted 1,3,4-thiadiazole derivatives as potent α-glucosidase inhibitors.

One study reported a series of 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones with significant α-glucosidase inhibitory activity. nih.gov Compound 9'b , which features a benzoic acid linker, showed an IC50 value of 3.66 mM, which was nearly 3.7 times more potent than the standard drug acarbose (B1664774) (IC50 = 13.88 mM). nih.gov Molecular docking studies correlated with these findings, suggesting that the presence of butanoic acid or benzoic acid linkers increased the binding affinity of the compounds with the target enzyme. nih.gov Another study on thiourea derivatives based on a similar scaffold also identified compounds with α-glucosidase inhibitory activity comparable to or exceeding that of acarbose. nih.gov

| Compound | Inhibitory Concentration (IC50) | Standard (Acarbose IC50) | Reference |

|---|---|---|---|

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b) | 3.66 mM | 13.88 mM | nih.gov |

| 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | 12.94 mM | 11.96 mM | nih.gov |

Table of Mentioned Compounds

| Compound Name/Identifier | Compound Class |

|---|---|

| 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine | Thiophene-1,2,4-thiadiazole |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | Thiophene-1,3,4-thiadiazole |

| Compound 7d | mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole derivative |

| Compound 4b | 3-Thiadiazolyl-coumarin derivative |

| Compounds 3g, 3h | 1,3,4-Thiadiazole-dithiocarbamate derivatives |

| Compounds 6b, 6m | Thiadiazole-linked pyrazole benzenesulfonamide derivatives |

| 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid (9'b) | 1,3,4-Thiadiazole derivative of 3-aminopyridin-2(1H)-one |

| 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9c) | Thiourea derivative of 3-aminopyridin-2(1H)-one |

| Celecoxib | COX-2 Inhibitor |

| Thiourea | Urease Inhibitor Standard |

| Acarbose | α-Glucosidase Inhibitor Standard |

Structure Activity Relationship Sar Studies of 3 Thiophen 2 Yl 1,2,4 Thiadiazol 5 Amine Derivatives

Impact of Substituents on the 1,2,4-Thiadiazole (B1232254) Nucleus and Bioactivity

In related heterocyclic systems, the replacement of a carbon atom with a heteroatom, such as nitrogen in the thiadiazole ring, can significantly alter the electronic distribution and potential for interaction with biological targets. For instance, in a series of adenosine (B11128) A3 receptor antagonists, the 1,2,4-thiadiazole core was found to be a highly effective template for achieving high binding affinity.

Role of the Thiophene (B33073) Moiety in Modulating Pharmacological Effects

The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-known pharmacophore in medicinal chemistry. nih.gov Its presence at the 3-position of the 1,2,4-thiadiazole core is expected to significantly influence the molecule's pharmacological profile. Thiophene is often considered a bioisostere of a phenyl ring, but its unique electronic properties and potential for specific interactions can lead to distinct biological outcomes.

In studies of analogous 3-phenyl-1,2,4-thiadiazole (B3053043) derivatives, substitutions on the phenyl ring have been shown to be a key determinant of activity. For example, the introduction of a 4-methoxy group on the phenyl ring of a related thiazole (B1198619) derivative led to a notable increase in binding affinity for the adenosine A3 receptor. nih.gov This suggests that the electronic and steric properties of the substituent at this position are critical. By extension, substitutions on the thiophene ring of 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine would likely modulate activity. Electron-donating or electron-withdrawing groups on the thiophene ring could alter the electron density of the entire molecule, affecting its interaction with target proteins.

For instance, in a study of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole derivatives (a different isomer), the nitro-substituted thiophene was a key feature of the most active compounds against Leishmania major. This highlights that substitutions on the thiophene ring can have a profound impact on bioactivity.

Influence of the Amine Group and its Chemical Modifications

The 5-amine group on the 1,2,4-thiadiazole ring represents a critical site for chemical modification and a key determinant of the molecule's interaction with biological targets. This group can act as a hydrogen bond donor, which is often crucial for receptor binding.

SAR studies on analogous 3-phenyl-1,2,4-thiadiazol-5-amine (B93167) derivatives have demonstrated that modifications at this position have a significant impact on potency and selectivity. Acylation of the amine group, for instance, has proven to be a successful strategy. The conversion of the primary amine to an acetamide (B32628) or propionamide (B166681) has been shown to substantially enhance binding affinity for the human adenosine A3 receptor. nih.gov This indicates that the size and nature of the acyl group are important for optimizing interactions within the receptor's binding pocket.

The following table illustrates the impact of amine group modification on the binding affinity of related 3-phenyl-1,2,4-thiadiazole derivatives for the human A3 adenosine receptor.

| Compound Name | Modification of the Amine Group | Binding Affinity (Ki, nM) |

| N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-acetamide | Acetylation | 2.3 |

| 3-(4-Methoxy-phenyl)- nih.govnih.govijpcbs.comthiadiazol-5-ylamine | Unmodified Amine | - |

Data extracted from studies on adenosine A3 receptor antagonists. nih.gov

These findings suggest that for 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine, similar modifications to the amine group, such as acylation with various alkyl or aryl groups, could be a fruitful avenue for modulating its biological activity.

Correlation between Specific Structural Features and Potency/Selectivity

Based on the available data for structurally related compounds, several correlations between specific structural features and biological potency can be inferred for derivatives of 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine.

A critical structural feature appears to be the combination of an appropriate substituent on the aromatic ring at position 3 and an acylated amine at position 5. In the context of adenosine A3 receptor antagonists, the presence of a 4-methoxyphenyl (B3050149) group at position 3, combined with an N-acetyl or N-propionyl group at position 5, resulted in a significant enhancement of both affinity and selectivity. nih.gov

This suggests a synergistic effect where the substituent on the aromatic ring (analogous to the thiophene ring) and the modification of the amine group work in concert to optimize the molecule's fit and interactions within the target's binding site. For the 3-(thiophen-2-yl) scaffold, it is plausible that specific substitutions on the thiophene ring (e.g., at the 5-position of the thiophene) combined with optimal acylation of the 5-amine group would be key to maximizing potency and selectivity for a given biological target.

Pharmacophore Elucidation for Rational Drug Design

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. For the 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine scaffold, a hypothetical pharmacophore can be elucidated based on the SAR of analogous structures.

Key pharmacophoric features would likely include:

Aromatic/Heteroaromatic Ring: The thiophene ring serves as a crucial aromatic feature, likely involved in hydrophobic or π-π stacking interactions with the target protein.

Hydrogen Bond Acceptor/Donor: The 1,2,4-thiadiazole nucleus contains nitrogen atoms that can act as hydrogen bond acceptors.

Hydrogen Bond Donor/Acceptor: The 5-amino group (or its acylated derivative) is a key interaction point, capable of acting as both a hydrogen bond donor and, in its acylated form, presenting a carbonyl oxygen as a hydrogen bond acceptor.

A refined pharmacophore model for potent adenosine A3 receptor antagonists based on the 3-phenyl-1,2,4-thiadiazole scaffold would include a hydrogen bond donor (from the amide), a hydrogen bond acceptor (the carbonyl oxygen of the amide), and a hydrophobic aromatic region (the phenyl ring). The spatial relationship between these features is critical for high-affinity binding. The development of a precise pharmacophore model for 3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-amine derivatives would require further synthesis and biological testing of a diverse set of analogs to validate and refine these hypothetical features for specific biological targets.

Computational Chemistry and Molecular Modeling in Research on 3 Thiophen 2 Yl 1,2,4 Thiadiazol 5 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule ligand to the active site of a target protein. This method is fundamental in drug discovery for screening virtual libraries of compounds and for proposing the likely mechanism of action of a novel agent.

In the context of compounds structurally related to 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine, molecular docking has been extensively used to identify potential biological targets and rationalize observed activities. For instance, a study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives investigated their potential as anticancer agents by docking them into the active site of dihydrofolate reductase (DHFR), a well-known target in cancer therapy. nih.govresearchgate.net The results indicated that these compounds could form stable interactions within the enzyme's binding pocket, supporting their biological activity. nih.gov Another study performed docking of novel 1,3,4-thiadiazole (B1197879) derivatives into the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) domain, revealing key binding modes that could lead to the inhibition of tumor growth. nih.gov

These studies establish a precedent for using molecular docking to investigate 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine. By docking this specific molecule into the active sites of various enzymes implicated in disease (e.g., kinases, reductases, proteases), researchers can generate hypotheses about its potential therapeutic applications. The simulation provides a binding energy score, which estimates the affinity of the ligand for the target, and reveals specific interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.

| Compound Name | Protein Target | PDB ID | Binding Affinity / Score (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| 2-((4-Bromobenzylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole (Compound 20b) | Dihydrofolate Reductase (DHFR) | 3NU0 | -1.6 (Total Binding Energy) | Not specified |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | Not specified | -9.0 | Asp 21, Ser 59, Tyr 22 |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | Not specified | -8.9 | Not specified |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT allows for the calculation of various molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For heterocyclic compounds like thiophene (B33073) and thiadiazole derivatives, DFT calculations are invaluable. Studies on novel pyrazole, thiophene, and 1,2,4-thiadiazole (B1232254) derivatives have employed DFT calculations at the B3LYP/6-31G(d) level to investigate their equilibrium geometry and the stability afforded by their HOMO/LUMO molecular orbitals. semanticscholar.orgresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a small energy gap suggests that a molecule is more reactive. nih.gov

Applying DFT to 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine would allow for the precise determination of its three-dimensional structure, bond lengths, and bond angles. Furthermore, analysis of the HOMO-LUMO gap would provide insights into its kinetic stability and chemical reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack, which is crucial for understanding potential metabolic pathways or designing synthetic modifications.

| Compound Name | Property | Calculated Value (eV) |

|---|---|---|

| Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | HOMO Energy | -4.994 |

| LUMO Energy | -1.142 | |

| HOMO-LUMO Gap (ΔE) | 3.852 | |

| Chemical Potential | -3.068 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate a set of predictor variables (chemical descriptors) of a substance to its biological activity. These models are used to predict the activity of new or untested compounds based on their structural features.

The development of a QSAR model for a class of compounds requires a dataset of molecules with known activities. For instance, a QSAR study was conducted on a series of (1,3,4-thiadiazol-2-ylthio)acetamides to understand the structural requirements for their antileishmanial activity. researchgate.net The study found that 2D-autocorrelation and topological descriptors were influential parameters, indicating that properties related to the spatial arrangement and connectivity of atoms are key to the observed biological effect. researchgate.net

To develop a QSAR model for analogs of 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine, a series of derivatives would need to be synthesized and tested for a specific biological activity. Subsequently, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms would then be used to build a mathematical model correlating these descriptors with activity. Such a model would be a powerful predictive tool for designing more potent analogs.

Prediction of Binding Modes and Affinities

While molecular docking (Section 6.1) provides an initial prediction of binding modes, more advanced computational methods are often employed to refine these predictions and obtain more accurate estimates of binding affinity. These methods can include more sophisticated scoring functions, explicit consideration of solvent effects, and incorporation of protein flexibility.

Studies on 1,3,4-thiadiazole derivatives often go beyond simple docking scores to analyze the specific interactions that govern binding. For example, the docking of a novel 1,3,4-thiadiazole derivative against dihydrofolate reductase (DHFR) revealed three crucial intermolecular hydrogen bonds with residues Asp 21, Ser 59, and Tyr 22, which firmly anchored the molecule in the enzyme's active site. mdpi.com Similarly, detailed analysis of other thiadiazole compounds has identified key hydrogen bonds and hydrophobic interactions that contribute to their binding affinity. rsc.org

For 3-(thiophen-2-yl)-1,2,4-thiadiazol-5-amine, computational analysis would focus on identifying the key pharmacophoric features—the amine group, the thiophene sulfur, and the nitrogen atoms of the thiadiazole ring—that are likely to participate in binding. Predicting the binding mode involves identifying the specific amino acid residues that form hydrogen bonds, salt bridges, or pi-stacking interactions with these features. The binding affinity can be estimated using scoring functions that quantify the energetic favorability of these interactions, providing a theoretical basis for its potency against a given biological target.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A molecule's biological activity is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the target's binding site. Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational flexibility and stability.

The crystal structure of a related compound, 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B3024326), reveals a significant twist between the thiophene and thiadiazole rings, with a dihedral angle of 72.99°. nih.govresearchgate.net This non-planar conformation is a critical piece of structural information. The amine group, however, was found to be effectively co-planar with the thiadiazole ring. nih.gov